A Technical Guide to 2-Hydroxy-4-(trifluoromethyl)benzaldehyde: Synthesis, Reactions, and Applications in Drug Discovery
A Technical Guide to 2-Hydroxy-4-(trifluoromethyl)benzaldehyde: Synthesis, Reactions, and Applications in Drug Discovery
Introduction: The Strategic Importance of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a molecule's physicochemical and biological properties.[1] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides an in-depth technical overview of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde, a versatile and highly valuable building block for the synthesis of novel therapeutics. With a CAS Number of 58914-34-4, this compound offers a unique combination of a reactive aldehyde, a chelating hydroxyl group, and a property-enhancing trifluoromethyl substituent, making it a molecule of significant interest to researchers and drug development professionals.[2]
This document will delve into the synthesis, characteristic reactions, and potential applications of this compound, providing both theoretical grounding and practical, field-proven insights to empower your research and development endeavors.
Physicochemical and Safety Profile
A thorough understanding of a compound's properties and safety requirements is the bedrock of any successful experimental work. The key data for 2-Hydroxy-4-(trifluoromethyl)benzaldehyde is summarized below.
Table 1: Physicochemical Properties of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde
| Property | Value | Source(s) |
| CAS Number | 58914-34-4 | [2] |
| Molecular Formula | C8H5F3O2 | [2] |
| Molecular Weight | 190.12 g/mol | [2] |
| Appearance | Solid, semi-solid, or lump | [3] |
| Purity | Typically ≥97% | [3] |
| Synonyms | 4-(Trifluoromethyl)salicylaldehyde, 2-Formyl-5-(trifluoromethyl)phenol | [2] |
| Storage | Inert atmosphere, room temperature | [3] |
Safety and Handling
2-Hydroxy-4-(trifluoromethyl)benzaldehyde is classified as harmful and an irritant. Adherence to strict safety protocols is mandatory.
Hazard Statements: [2]
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Measures:
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Engineering Controls: Work in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
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Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.
Synthesis of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde: A Mechanistic Approach
The synthesis of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde is not widely detailed in publicly accessible literature. However, its structure lends itself to established ortho-formylation reactions of phenols. The starting material would be 3-(trifluoromethyl)phenol. Two classical and highly relevant methods are the Reimer-Tiemann and Duff reactions. The choice between these methods often depends on the desired scale, available reagents, and tolerance for potential side products.
Proposed Synthetic Pathway
Caption: Plausible synthetic routes to 2-Hydroxy-4-(trifluoromethyl)benzaldehyde.
Experimental Protocol 1: Reimer-Tiemann Reaction (Proposed)
The Reimer-Tiemann reaction involves the ortho-formylation of a phenol using chloroform in a basic solution. The electrophilic species is dichlorocarbene.
Causality of Experimental Choices:
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Sodium Hydroxide: Deprotonates the phenol to form the more nucleophilic phenoxide ion, which is essential for the electrophilic attack by dichlorocarbene. It also deprotonates chloroform to initiate the formation of dichlorocarbene.
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Chloroform: The source of the formyl group via the in-situ generation of dichlorocarbene.
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Biphasic System & Phase Transfer Catalyst (Optional): To facilitate the reaction between the aqueous NaOH and the organic chloroform/phenol phase, vigorous stirring or a phase transfer catalyst can be employed to increase the interfacial area and reaction rate.
-
Acidic Workup: Neutralizes the excess base and protonates the phenoxide to yield the final product.
Step-by-Step Methodology:
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In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, dissolve 3-(trifluoromethyl)phenol (1 eq.) in an aqueous solution of sodium hydroxide (4 eq.).
-
Heat the mixture to 60-70°C with vigorous stirring.
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Add chloroform (1.5 eq.) dropwise through the dropping funnel over a period of 1 hour. The reaction is exothermic and the temperature should be maintained.
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After the addition is complete, continue to stir the reaction mixture at 60-70°C for an additional 2-3 hours.
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Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid until the solution is acidic (pH ~2-3).
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Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization to afford 2-Hydroxy-4-(trifluoromethyl)benzaldehyde.
Key Reactions and Synthetic Utility
The true value of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde lies in its utility as a versatile intermediate. The aldehyde group is a prime site for nucleophilic attack, while the hydroxyl group can participate in chelation or be further functionalized.
Schiff Base Formation: A Gateway to Bioactive Molecules
A cornerstone reaction of aldehydes is their condensation with primary amines to form imines, also known as Schiff bases. These compounds are not only stable entities but also crucial intermediates in organic synthesis and are prevalent in many classes of bioactive molecules.
Experimental Protocol 2: Synthesis of a Schiff Base Derivative
This protocol details a general procedure for the synthesis of a Schiff base from 2-Hydroxy-4-(trifluoromethyl)benzaldehyde and a primary amine.
Causality of Experimental Choices:
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Ethanol/Methanol: Common solvents that readily dissolve both the aldehyde and the amine.
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Acid Catalyst (e.g., Acetic Acid): Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by the amine.
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Reflux: Provides the necessary activation energy for the dehydration step, driving the equilibrium towards the formation of the imine.
Step-by-Step Methodology:
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To a solution of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde (1 eq.) in absolute ethanol (10 mL/mmol) in a round-bottom flask, add the desired primary amine (1 eq.).
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Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.
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Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.
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Collect the solid product by vacuum filtration and wash with cold ethanol.
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If the product does not precipitate, reduce the solvent volume under reduced pressure and induce crystallization by cooling or adding a non-polar co-solvent (e.g., hexane).
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Dry the purified Schiff base and characterize by spectroscopic methods.
Caption: General scheme for Schiff base formation.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde make it an attractive starting material for the synthesis of compounds with potential therapeutic applications. While specific examples of its direct use in late-stage clinical candidates are not abundant in the public domain, its utility can be inferred from the applications of structurally similar compounds and the known benefits of its functional groups.
Table 2: Potential Therapeutic Applications of Derivatives
| Therapeutic Area | Rationale | Potential Molecular Targets |
| Oncology | The trifluoromethyl group can enhance anti-proliferative activity. Schiff base derivatives of salicylaldehydes are known to possess anticancer properties. | Kinases, Aldehyde Dehydrogenase (ALDH) |
| Neurodegenerative Diseases | Chalcones derived from hydroxybenzaldehydes have been investigated for their neuroprotective effects. | Monoamine Oxidase (MAO), Acetylcholinesterase (AChE) |
| Infectious Diseases | Schiff bases and their metal complexes often exhibit potent antibacterial and antifungal activities. | Bacterial and fungal enzymes |
The aldehyde functionality serves as a versatile handle for constructing a diverse array of molecular architectures, including chalcones, coumarins, and various heterocyclic systems, many of which have demonstrated significant biological activity. For instance, patents for compounds with similar structural motifs, such as benzyloxy-fluorobenzaldehydes, highlight their use in developing inhibitors of enzymes like aldehyde dehydrogenase, which is implicated in cancer stem cell survival.[4]
Spectroscopic Characterization
Accurate characterization of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde is crucial for confirming its identity and purity. The following table provides expected spectroscopic data based on the analysis of its isomers and general principles of spectroscopy.[5]
Table 3: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR (CDCl₃) | - Aldehyde proton (CHO): Singlet, δ ≈ 9.8-10.5 ppm. - Phenolic proton (OH): Broad singlet, δ ≈ 11-12 ppm (can exchange with D₂O). - Aromatic protons: Complex multiplet pattern in the range of δ ≈ 7.0-8.0 ppm. |
| ¹³C NMR (CDCl₃) | - Carbonyl carbon (C=O): δ ≈ 190-195 ppm. - Trifluoromethyl carbon (CF₃): Quartet, δ ≈ 120-125 ppm (due to C-F coupling). - Aromatic carbons: Multiple signals in the range of δ ≈ 110-160 ppm. |
| ¹⁹F NMR (CDCl₃) | - Trifluoromethyl group (CF₃): Singlet, δ ≈ -60 to -64 ppm (referenced to CFCl₃). |
| IR (ATR) | - O-H stretch (phenolic): Broad band, ν ≈ 3100-3300 cm⁻¹. - C=O stretch (aldehyde): Strong, sharp band, ν ≈ 1650-1670 cm⁻¹. - C-F stretches: Strong bands, ν ≈ 1100-1350 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular ion (M⁺): m/z = 190. - Key fragment ions: [M-H]⁺ (m/z 189), [M-CHO]⁺ (m/z 161). |
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Caption: Workflow for the spectroscopic characterization of the title compound.
Conclusion and Future Outlook
2-Hydroxy-4-(trifluoromethyl)benzaldehyde is a strategically important building block in medicinal chemistry and organic synthesis. Its unique combination of functional groups provides a versatile platform for the development of novel bioactive compounds. The presence of the trifluoromethyl group is particularly advantageous for enhancing the drug-like properties of its derivatives. While detailed synthetic procedures for this specific molecule are not widely published, established ortho-formylation methodologies provide a clear and reliable path to its synthesis. The true potential of this compound lies in its application as a starting material for a wide array of derivatives, particularly Schiff bases and other heterocyclic systems, which are of significant interest in the ongoing search for new and effective therapeutic agents. As the demand for more sophisticated and effective pharmaceuticals grows, the utility of fluorinated building blocks like 2-Hydroxy-4-(trifluoromethyl)benzaldehyde is set to expand, making it a key component in the synthetic chemist's toolbox.
References
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PubChem. (n.d.). 2-Hydroxy-4-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2022). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
- Google Patents. (1997). US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.
- Google Patents. (2021). CN112830872A - Synthesis method of 2,3,4-trihydroxybenzaldehyde.
- Google Patents. (1939). US2180772A - Trifluoromethyl benzaldehydes.
- Google Patents. (2019). WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.
- Google Patents. (2012). CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof.
-
The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. Retrieved from [Link]
- Google Patents. (2014). CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde.
-
NIST. (n.d.). Benzaldehyde, 2-hydroxy-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
Aldehyde
Hemiaminal
Secondary Amine